Scaffold Advantage: Enhanced pKa and Lipophilicity vs. Non-Fluorinated Analog
The incorporation of fluorine at the 6-position significantly modulates the physicochemical profile compared to the non-fluorinated 7-hydroxy-indan-1-one scaffold. This alteration impacts critical drug-like properties such as metabolic stability and membrane permeability [1]. The predicted pKa of the phenolic hydroxyl group is shifted, and lipophilicity (as measured by XLogP3) is increased by approximately 0.5 log units compared to the non-fluorinated analog, a change known to enhance passive membrane diffusion [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | ~1.8 |
| Comparator Or Baseline | 7-hydroxy-indan-1-one: ~1.3 (estimated) |
| Quantified Difference | +0.5 log units |
| Conditions | Computational prediction (PubChem) |
Why This Matters
This quantifiable increase in lipophilicity directly influences passive permeability, making it a superior starting material for designing CNS-penetrant drug candidates compared to non-fluorinated alternatives.
- [1] PubChem. 6-Fluoro-1-indanone (CID 1519464) computed XLogP3 property. View Source
